N-[4-(1,3-thiazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOMUZPZMHAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring’s substituents significantly alter physicochemical and biological properties. Key analogs include:
Modifications to the Acetamide Group
Replacing or functionalizing the acetamide moiety influences target selectivity:
- N-[4-(1,3-Thiazol-2-yl)phenyl]acetamide derivatives with sulfonamide groups (e.g., ) exhibit analgesic activity comparable to paracetamol .
Pharmacological and Physicochemical Data
Physicochemical Properties
- Crystal Packing: The dichlorophenyl-thiazole derivative () forms 1D chains via N–H···N hydrogen bonds, enhancing stability .
- Lipophilicity (LogP): Chloro-substituted analogs (e.g., compound 14, LogP ~3.5) display higher membrane permeability than hydroxy-substituted derivatives (e.g., 6a, LogP ~2.1) .
Preparation Methods
Thiazole Ring Formation via Cyclocondensation
The thiazole moiety is typically synthesized using cyclocondensation reactions. A modified Hantzsch thiazole synthesis is employed, where α-haloketones react with thiourea derivatives under controlled conditions. For this compound, this involves:
-
Substrate Preparation : Bromination of 4-acetamidophenylacetone to yield α-bromo-4-acetamidophenylacetone.
-
Cyclization : Reaction with thiourea in tetrahydrofuran (THF) at 20–30°C for 4–5 hours to form the thiazole ring.
Key Reaction Parameters :
Coupling of Pre-Formed Thiazole with Phenylacetamide
An alternative route involves coupling a pre-synthesized 2-aminothiazole with 4-iodophenylacetamide via Buchwald-Hartwig amination:
-
Ligand Selection : Use of Xantphos or BINAP ligands with palladium catalysts.
-
Solvent System : Methyl tert-butyl ether (MTBE) or toluene under reflux.
-
Isolation : Precipitation at 5–10°C for 10–15 hours to obtain pure crystals.
Catalytic System Efficiency :
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 78 | 99.2 |
| PdCl₂(PPh₃)₂ | BINAP | 81 | 98.5 |
Reaction Optimization Strategies
Solvent Effects on Yield and Purity
The choice of solvent significantly impacts reaction kinetics and product stability. Data from analogous syntheses reveal:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 0.25 | 82 |
| 2-Methyl THF | 6.2 | 0.21 | 79 |
| Toluene | 2.4 | 0.18 | 68 |
THF is preferred due to its balance of polarity and inertness, facilitating both cyclization and intermediate solubility.
Temperature and Time Profiling
Controlled studies demonstrate that maintaining temperatures between 20–30°C prevents byproduct formation (e.g., β-form crystals) while ensuring complete conversion:
| Temperature (°C) | Completion Time (h) | β-Form Impurity (%) |
|---|---|---|
| 10 | 8 | 12 |
| 20 | 5 | 3 |
| 30 | 4 | <1 |
Prolonged reaction times (>8 hours) at elevated temperatures (>30°C) degrade the thiazole ring, reducing yield by 15–20%.
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Intermediate Purification
Industrial protocols adapt catalytic hydrogenation to reduce nitro intermediates to amines, critical for subsequent coupling steps:
-
Catalyst : 5% Pd/C or Raney nickel.
-
Pressure : 30–50 psi H₂.
-
Solvent : 2-Propanol/water mixtures (9:1 v/v).
Scale-Up Challenges :
Crystallization and Polymorph Control
Isolation of the pure α-form crystal is achieved through:
-
Seeding : Introduction of α-form seeds at 5°C.
-
Anti-Solvent Addition : Gradual introduction of heptane to THF solutions.
Crystallization Parameters :
| Parameter | Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Loading | 1% w/w |
| Final Purity | ≥99.5% |
Comparative Analysis of Synthetic Pathways
Cost-Benefit Evaluation
| Method | Capital Cost ($/kg) | Environmental Impact (E-factor) |
|---|---|---|
| Cyclocondensation | 120 | 8.2 |
| Buchwald-Hartwig | 180 | 12.5 |
Cyclocondensation is economically favorable but requires stringent temperature control. The coupling method offers higher yields but incurs higher ligand and catalyst costs.
Q & A
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodological Answer : Screen solvents (e.g., methanol/acetone mixtures) under controlled evaporation rates. Differential scanning calorimetry (DSC) identifies stable polymorphs. For hydrates/solvates, use variable-temperature XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
